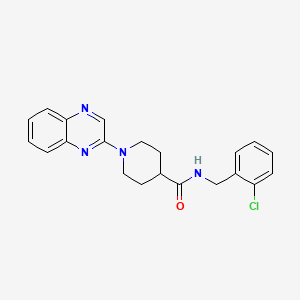

![molecular formula C16H14BrNO5 B2998034 3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde CAS No. 345981-33-1](/img/structure/B2998034.png)

3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

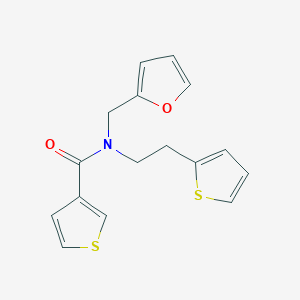

“3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C16H14BrNO5 . It has an average mass of 380.190 Da and a monoisotopic mass of 379.005524 Da .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde” consists of a benzene ring substituted with bromo, ethoxy, and [(4-nitrobenzyl)oxy] groups . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such data isn’t available in the resources I have.Aplicaciones Científicas De Investigación

Regioselective Protection

- The regioselective protection of hydroxyl groups in related compounds, such as 3,4-dihydroxy-benzaldehyde, has been explored. Different protecting groups, including benzyl, p-methoxybenzyl, and o-nitrobenzyl, are used to achieve regioselective protection, indicating the versatility of these compounds in synthetic chemistry (Plourde & Spaetzel, 2002).

Synthesis of Fragrance and Pharmaceutical Compounds

- 3,4-Methylenedioxybenzaldehyde, a structurally similar compound, is used widely in fragrance and pharmaceutical preparations. Its synthesis through oxidation processes highlights the potential utility of similar benzaldehyde derivatives in these industries (Borzatta et al., 2009).

Photocatalytic Oxidation

- Photocatalytic oxidation studies on benzyl alcohol and its derivatives, including 4-nitrobenzyl alcohol, using TiO2 under O2 atmosphere, demonstrate the potential of similar benzaldehyde derivatives in photocatalytic applications (Higashimoto et al., 2009).

Carbonic Anhydrase Inhibitors

- Bromophenol derivatives, structurally similar to 3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde, have been synthesized and evaluated as carbonic anhydrase inhibitors, indicating potential medicinal applications of these compounds (Akbaba et al., 2013).

Catalysts in Organic Synthesis

- Benzaldehydes and similar molecules are widely used as substrates in organic synthesis. Their activation through single-electron-transfer processes for radical reactions has been studied, highlighting their significance in synthetic organic chemistry (Li et al., 2016).

Propiedades

IUPAC Name |

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO5/c1-2-22-15-8-12(9-19)7-14(17)16(15)23-10-11-3-5-13(6-4-11)18(20)21/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYBFKKUFWRQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2997955.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2997956.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide](/img/structure/B2997959.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997961.png)

![1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2997964.png)

![N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997965.png)

![2-Chloro-N-[(2,4-dimethylpyrazol-3-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]acetamide](/img/structure/B2997974.png)